[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a chemical compound with the molecular formula C10H15FN2 It is characterized by the presence of an amino group attached to a fluorophenyl ring, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 2-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
- [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine
- [2-Amino-1-(2-bromophenyl)ethyl]dimethylamine
Uniqueness
Compared to similar compounds, [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H14FN
- Molecular Weight: 169.23 g/mol
- IUPAC Name: 2-amino-1-(2-fluorophenyl)ethan-1-amine
This compound features an amino group and a fluorinated phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential receptor binding.
1. Receptor Binding Studies
Initial studies have focused on the compound's ability to bind to various receptors. Preliminary findings suggest that it may interact with adrenergic and dopaminergic receptors, which are crucial in modulating mood and behavior.
2. Pharmacological Effects
The compound has shown promise in several pharmacological assays:
- Cytotoxicity: In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties. For instance, it demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells with an IC50 value indicating effective potency .
- Neurotransmitter Modulation: The compound's structure suggests it may act as a modulator of neurotransmitter release, particularly in the context of dopaminergic signaling pathways. This could have implications for treating disorders such as depression or schizophrenia .
Data Tables
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. The mechanism was further elucidated using Western blot analysis, which indicated increased levels of pro-apoptotic proteins such as p53 .
Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological profile of this compound highlighted its potential as a dopamine receptor antagonist. In vivo studies demonstrated alterations in locomotor activity in rodent models, suggesting that the compound could modulate dopaminergic signaling pathways effectively .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWXJULVODFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.